2-[4-(Benzylsulfonyl)piperazino]-4,8-dimethylquinoline
Description
2-[4-(Benzylsulfonyl)piperazino]-4,8-dimethylquinoline is a quinoline derivative featuring a 4,8-dimethyl-substituted quinoline core linked to a piperazine ring modified with a benzylsulfonyl group. The benzylsulfonyl group enhances electrophilicity and may improve binding affinity to biological targets, while the methyl groups on the quinoline ring contribute to lipophilicity and metabolic stability.
Synthetic routes for analogous compounds involve coupling piperazine derivatives with activated quinoline intermediates. For example, triphosgene-mediated reactions in dichloromethane/ethanol mixtures have been employed to synthesize related sulfonamide-quinoline hybrids, as seen in .
Properties
IUPAC Name |
2-(4-benzylsulfonylpiperazin-1-yl)-4,8-dimethylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c1-17-7-6-10-20-18(2)15-21(23-22(17)20)24-11-13-25(14-12-24)28(26,27)16-19-8-4-3-5-9-19/h3-10,15H,11-14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CETKLUPFIKTJNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)N3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Benzylsulfonyl)piperazino]-4,8-dimethylquinoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction conditions to achieve higher yields and purity. This includes selecting appropriate solvents, temperatures, and reaction times, as well as using high-purity starting materials and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Benzylsulfonyl)piperazino]-4,8-dimethylquinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
2-[4-(Benzylsulfonyl)piperazino]-4,8-dimethylquinoline has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-[4-(Benzylsulfonyl)piperazino]-4,8-dimethylquinoline involves its interaction with specific molecular targets. The benzylsulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The quinoline core may also play a role in binding to biological targets, contributing to the compound’s overall activity.
Comparison with Similar Compounds
2-[4-(4-Bromobenzenesulfonyl)piperazin-1-yl]-4,8-dimethylquinoline (CAS 478081-72-0)
- Structural Differences : The benzylsulfonyl group in the target compound is replaced with a 4-bromobenzenesulfonyl moiety.
- Molecular Properties: Molecular Weight: 460.39 g/mol (vs. ~394.5 g/mol for the benzylsulfonyl analog) .
- Research Findings :
- Brominated sulfonyl groups are often used to enhance halogen bonding with biological targets, such as enzymes or receptors. This derivative may exhibit improved selectivity for specific bacterial or cancer cell lines compared to the benzylsulfonyl analog .
- Safety Data: indicates the bromo derivative has specific GHS hazard pictograms (unlabeled in the evidence), suggesting distinct handling requirements .
7-(4-[4-(Benzyloxycarbonyl)piperazino]carbopiperazino)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic Acid
- Structural Differences: A benzyloxycarbonyl-piperazino group replaces the benzylsulfonyl group. Additional modifications include a cyclopropyl ring, fluorine atom, and carboxylic acid moiety on the quinoline core.
- Molecular Properties :
- Research Applications: This compound is a fluoroquinolone analog, a class known for antibacterial activity. The carboxylic acid group is critical for binding to DNA gyrase, a target in Gram-negative bacteria .
4-(4-Methylpiperazino)aniline and 4-(4-Methylpiperazino)benzoic Acid
- Structural Simplicity: These compounds lack the quinoline core and sulfonyl group but retain the piperazine moiety.
- Functional Groups: 4-(4-Methylpiperazino)aniline: Aniline group enables use as a building block for dyes or pharmaceuticals (e.g., antipsychotics) . 4-(4-Methylpiperazino)benzoic Acid: The carboxylic acid allows conjugation with other molecules, such as in prodrug design .
- Comparison Insight: The absence of the quinoline-sulfonyl framework limits their utility in antimicrobial contexts but highlights the versatility of piperazine in diverse applications.
Comparative Data Table
Key Research Insights
- Electron-Withdrawing vs.
- Solubility and Bioavailability: The carboxylic acid in the fluoroquinolone derivative enhances water solubility but may reduce blood-brain barrier penetration relative to the lipophilic target compound .
Biological Activity
2-[4-(Benzylsulfonyl)piperazino]-4,8-dimethylquinoline is a compound of interest due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a quinoline core substituted with a benzylsulfonyl group and a piperazine moiety. This unique structure is hypothesized to contribute to its biological activity, particularly in modulating specific receptors or pathways involved in pain and other physiological processes.
Research indicates that compounds similar to this compound may interact with neuropeptide FF (NPFF) receptors, which are implicated in pain modulation and other central nervous system functions. NPFF receptors have been associated with various biological activities, including:
- Pain modulation : NPFF has been shown to influence morphine tolerance and withdrawal symptoms, suggesting that compounds targeting these receptors could be beneficial in pain management .
- Feeding behavior : NPFF receptors are involved in regulating feeding behavior, indicating potential applications in treating eating disorders .
- Cardiovascular effects : Agents acting on NPFF receptors may have implications for managing hypertension and other cardiovascular conditions .
Antinociceptive Activity
A study investigating the analgesic properties of related compounds found that they could significantly reduce pain responses in animal models. The mechanism was attributed to the modulation of opioid receptor activity via NPFF pathways. This suggests that this compound may exhibit similar antinociceptive properties.
Case Study 1: Pain Management
In a controlled trial involving rodents, administration of compounds targeting NPFF receptors resulted in reduced pain sensitivity. The study highlighted the role of NPFF in modulating opioid receptor pathways, suggesting that this compound could be a candidate for further development as an analgesic agent.
Case Study 2: Cancer Cell Line Testing
A series of quinoline derivatives were tested against human cancer cell lines. Results indicated that certain modifications to the quinoline structure enhanced cytotoxicity. Although direct testing on this compound is necessary, the findings support its potential as an anticancer agent based on structural analogies.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
